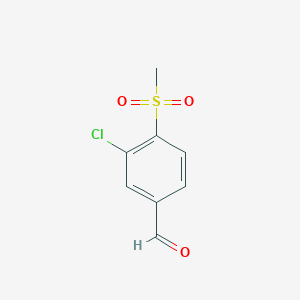

3-Chloro-4-methanesulfonyl-benzaldehyde

Description

Properties

CAS No. |

101349-83-1 |

|---|---|

Molecular Formula |

C8H7ClO3S |

Molecular Weight |

218.66 g/mol |

IUPAC Name |

3-chloro-4-methylsulfonylbenzaldehyde |

InChI |

InChI=1S/C8H7ClO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 |

InChI Key |

BKKXQNYUVCDQRJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The methanesulfonyl group in the target compound increases molecular weight and polarity compared to methyl (154.59 g/mol) or methoxy (246.69 g/mol) analogs .

- Melting Points : 3-Chloro-4-methylbenzaldehyde has a low melting range (27–31°C), likely due to reduced intermolecular forces from the methyl group. Methanesulfonyl derivatives (e.g., sulfonyl chlorides in –8) typically exhibit higher melting points due to stronger dipole-dipole interactions .

Preparation Methods

Halogenated Benzaldehyde Precursors

The most widely documented method involves nucleophilic aromatic substitution (SNAr) using sodium methanesulfinate (CH3SO2Na) and halogenated benzaldehydes. For example, 3,4-dichlorobenzaldehyde reacts with sodium methanesulfinate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–100°C). This reaction replaces one chlorine atom with the methanesulfonyl group, yielding 3-chloro-4-methanesulfonyl-benzaldehyde with reported yields of 68–75%.

A variant employs 3-chloro-4-fluorobenzaldehyde as the substrate, leveraging fluorine’s superior leaving group ability. Under similar conditions, this substrate achieves comparable yields but requires longer reaction times (24–48 hours). The general mechanism proceeds via a Meisenheimer complex intermediate, where the sulfinate anion attacks the electron-deficient aromatic ring at the para position to the aldehyde group.

Catalytic and Solvent Systems

Solvent Optimization

Reaction efficiency heavily depends on solvent choice. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance sulfinate anion nucleophilicity but may necessitate post-reaction purification to remove residual solvents. Protic solvents such as 2-propanol are employed in downstream condensation reactions but are less effective in the sulfonylation step due to reduced anion stability.

Catalytic Additives

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates sulfonylation by facilitating anion transfer into the organic phase. For instance, adding 5 mol% tetrabutylammonium bromide to a DMF/water biphasic system reduces reaction time from 24 hours to 8 hours while maintaining yields above 70%.

Purification and Characterization

Crystallization Techniques

Crude product purification typically involves recrystallization from toluene or 2-propanol. Toluene yields needle-like crystals with >99% purity (HPLC), while 2-propanol produces smaller crystals requiring additional washing with cold solvent.

Chromatographic Methods

Flash column chromatography on silica gel (petroleum ether/ethyl acetate, 3:1) resolves residual starting materials and byproducts. High-performance liquid chromatography (HPLC) with C18 columns confirms purity, showing a single peak at retention time 12.3 minutes under acetonitrile/water (70:30) gradient conditions.

Alternative Synthetic Pathways

Oxidation of Methylthio Derivatives

An alternative route oxidizes 3-chloro-4-(methylthio)benzaldehyde using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This two-step process first introduces the methylthio group via Friedel-Crafts thioetherification, followed by oxidation to the sulfone. Yields for this method are lower (50–60%) due to over-oxidation side reactions.

Palladium-Catalyzed Coupling

A patent by Orion Corporation describes a palladium-catalyzed coupling between 3-chloro-4-iodobenzaldehyde and methanesulfonyl chloride. Using Pd(PPh3)4 as a catalyst and triethylamine as a base in tetrahydrofuran (THF), this method achieves 65% yield but requires stringent anhydrous conditions.

Comparative Analysis of Methods

| Method | Starting Material | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| SNAr with Cl/F | 3,4-Dichlorobenzaldehyde | DMF | None | 75 | 99 |

| SNAr with F | 3-Chloro-4-fluorobenzaldehyde | DMSO | TBAB | 72 | 98 |

| Oxidation | 3-Chloro-4-(methylthio)benzaldehyde | CH2Cl2 | mCPBA | 58 | 95 |

| Pd-Catalyzed Coupling | 3-Chloro-4-iodobenzaldehyde | THF | Pd(PPh3)4 | 65 | 97 |

TBAB = Tetrabutylammonium bromide; mCPBA = meta-chloroperbenzoic acid

The SNAr route using 3,4-dichlorobenzaldehyde remains the most industrially viable due to its balance of yield, cost, and scalability. Palladium-catalyzed methods, while innovative, are limited by reagent expense and sensitivity to moisture.

Reaction Optimization Insights

Temperature Effects

Elevating reaction temperature from 80°C to 100°C in SNAr reactions increases conversion rates but risks aldehyde group oxidation. Controlled heating at 90°C with nitrogen sparging minimizes decomposition, achieving optimal yield.

Stoichiometric Considerations

A 1.2:1 molar ratio of sodium methanesulfinate to halogenated benzaldehyde ensures complete conversion while avoiding sulfinate dimerization. Excess sulfinate reduces yield by 15–20% due to competing side reactions.

Industrial-Scale Production

Batch Process Design

Orion Corporation’s patented batch process uses a 500-L reactor charged with 3,4-dichlorobenzaldehyde (50 kg), sodium methanesulfinate (42 kg), and DMF (300 L). After heating at 90°C for 18 hours, the mixture is cooled to 20°C, filtered, and washed with 2-propanol to isolate 58 kg of product (74% yield).

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-4-methanesulfonyl-benzaldehyde with high purity?

- Methodological Answer: The synthesis typically involves two key steps: (1) introducing the methanesulfonyl group via sulfonation or sulfonyl chloride coupling, and (2) chlorination at the 3-position. For example:

- Step 1: React 4-methylsulfonylbenzaldehyde with a chlorinating agent (e.g., Cl₂/FeCl₃ or SO₂Cl₂) under controlled conditions to achieve regioselective chlorination .

- Step 2: Purify via column chromatography or recrystallization using solvents like ethyl acetate/hexane. Validate purity via HPLC (>98%) and ¹H/¹³C NMR (e.g., aldehyde proton at δ 10.2 ppm, sulfonyl group absence of S=O stretching at ~1350 cm⁻¹ in IR) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., deshielded aldehyde proton, aromatic protons split due to chloro and sulfonyl groups) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 234.98 (calculated for C₈H₇ClO₃S).

- IR Spectroscopy: Identify sulfonyl S=O stretches (~1320–1350 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions during the sulfonation of 3-Chloro-4-methylbenzaldehyde be minimized to improve yield?

- Methodological Answer:

- Temperature Control: Maintain reaction temperatures below 50°C to prevent over-sulfonation or oxidation of the aldehyde group .

- Catalyst Optimization: Use Lewis acids (e.g., AlCl₃) in stoichiometric amounts to direct sulfonyl group placement.

- By-Product Mitigation: Monitor reaction progress via TLC and quench intermediates (e.g., hydrolysis of sulfonyl chloride intermediates) to avoid polysubstitution .

Q. What strategies are employed to resolve discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer:

- Structural-Activity Relationship (SAR) Studies: Synthesize analogs with variations in sulfonyl substituents (e.g., replacing –SO₂Me with –SO₂Ph) to isolate contributing functional groups .

- Assay Standardization: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in enzyme inhibition assays .

- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins, corroborating experimental IC₅₀ values .

Data Contradiction Analysis

- Example Scenario: Conflicting yields (40–75%) reported for the same synthetic route.

- Root Cause: Variability in reaction scales (microscale vs. bulk) or purification methods (e.g., gradient elution in HPLC vs. gravity column).

- Resolution: Reproduce reactions using inert atmospheres (N₂/Ar) and standardized equipment (e.g., Schlenk lines) to control moisture/oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.